

Application Notes and Protocols for Labeling with Fmoc-PEG4-NHS Ester

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Compound of Interest

Compound Name: *Fmoc-PEG4-NHS ester*

Cat. No.: *B607515*

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Introduction

N-Hydroxysuccinimide (NHS) esters are widely utilized reagents for the modification of primary amines in biomolecules such as proteins, peptides, and amine-modified oligonucleotides.[1][2][3] The reaction between an NHS ester and a primary amine forms a stable amide bond under mild conditions.[2] This application note provides a detailed protocol for the use of **Fmoc-PEG4-NHS ester**, a heterobifunctional linker, for labeling primary amine-containing molecules.

Fmoc-PEG4-NHS ester is a versatile tool in bioconjugation.[4] It features an NHS ester for immediate reaction with a primary amine, a hydrophilic tetra-polyethylene glycol (PEG4) spacer to enhance solubility, and a fluorenylmethyloxycarbonyl (Fmoc) protected amine. The Fmoc group is stable during the initial NHS ester reaction but can be readily removed under basic conditions to reveal a primary amine, which can then be used for subsequent conjugation steps.

Principle of Reaction

The labeling reaction involves the nucleophilic attack of a primary amine from the target molecule on the carbonyl carbon of the NHS ester of **Fmoc-PEG4-NHS ester**. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide. The reaction is highly dependent on pH; an optimal pH range of 8.3-8.5 is recommended to ensure the primary amine is deprotonated and thus nucleophilic, while minimizing the competing hydrolysis of the NHS ester. It is crucial to use amine-free buffers, such as phosphate or bicarbonate buffers, as buffers containing primary amines (e.g., Tris) will compete for reaction with the NHS ester.

Quantitative Data Summary

The efficiency of the labeling reaction is influenced by several factors, including the concentration of the reactants and the molar ratio of the NHS ester to the amine-containing molecule. The following table provides recommended starting conditions that should be optimized for each specific application.

Parameter	Recommended Value	Notes
Molar Excess of Fmoc-PEG4-NHS ester		
> 5 mg/mL Target Molecule Concentration	5-10 fold	Higher target concentrations generally lead to more efficient labeling.
1-5 mg/mL Target Molecule Concentration	10-20 fold	A common concentration range for labeling proteins and antibodies.
< 1 mg/mL Target Molecule Concentration	20-50 fold	A higher excess is necessary to compensate for slower reaction kinetics at lower concentrations.
Reaction Conditions		
pH	8.3 - 8.5	Optimal for balancing amine reactivity and NHS ester stability.
Temperature	Room Temperature (20-25°C) or 4°C	Room temperature reactions are typically faster.
Incubation Time	1-4 hours at Room Temperature or Overnight at 4°C	Longer incubation times may be required for less reactive amines or lower concentrations.
Solvents		
Fmoc-PEG4-NHS ester Stock Solution	Anhydrous DMF or DMSO	NHS esters are moisture-sensitive and should be dissolved in an anhydrous organic solvent immediately before use.
Reaction Buffer	0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer	Must be free of primary amines.

Experimental Protocols

Materials

- **Fmoc-PEG4-NHS ester** (MW: 584.62 g/mol)
- Amine-containing molecule (e.g., protein, peptide)
- Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer, pH 8.3-8.5
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Purification system (e.g., size exclusion chromatography column, dialysis cassette)

Protocol for Labeling an Amine-Containing Molecule

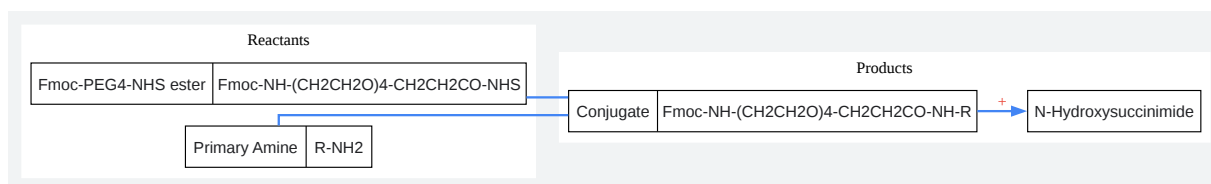
- Preparation of the Amine-Containing Molecule:
 - Dissolve the amine-containing molecule in the Reaction Buffer to the desired concentration (refer to the table above).
 - If the molecule is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Reaction Buffer via dialysis or desalting column.
- Calculation of Molar Excess:
 - Use the following formula to calculate the mass of **Fmoc-PEG4-NHS ester** required for the desired molar excess:

Where the Molecular Weight of **Fmoc-PEG4-NHS ester** is 584.62 Da.

- Preparation of **Fmoc-PEG4-NHS ester** Stock Solution:
 - Equilibrate the vial of **Fmoc-PEG4-NHS ester** to room temperature before opening to prevent moisture condensation.
 - Immediately before use, dissolve the calculated mass of **Fmoc-PEG4-NHS ester** in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL. Note: Do not prepare aqueous stock solutions of NHS esters for storage as they will hydrolyze.

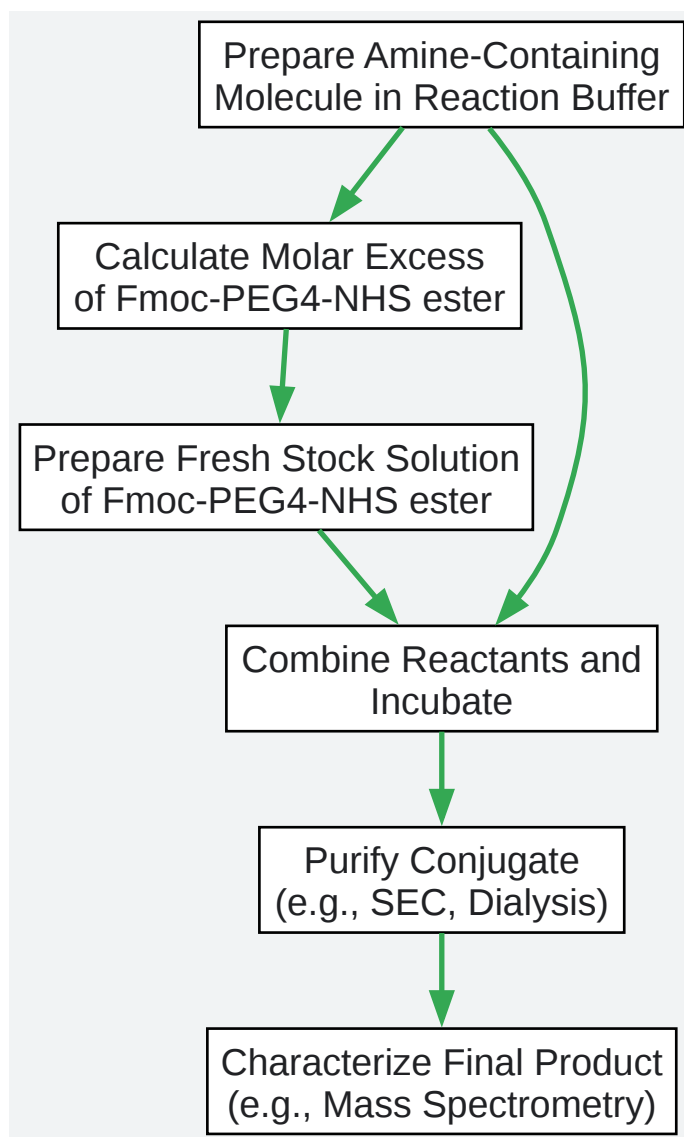
- Labeling Reaction:
 - While gently vortexing, add the calculated volume of the **Fmoc-PEG4-NHS ester** stock solution to the solution of the amine-containing molecule.
 - The final concentration of the organic solvent (DMF or DMSO) in the reaction mixture should not exceed 10%.
 - Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.
- Purification of the Conjugate:
 - Remove unreacted **Fmoc-PEG4-NHS ester** and byproducts using a suitable purification method.
 - Size Exclusion Chromatography (SEC): Effective for separating the labeled molecule from smaller, unreacted reagents.
 - Dialysis or Buffer Exchange: Useful for removing small molecule impurities.
 - Other chromatographic techniques such as ion-exchange chromatography (IEX), hydrophobic interaction chromatography (HIC), or reverse-phase chromatography (RPC) can also be employed for purification and to separate species with different degrees of labeling.
- Characterization of the Conjugate:
 - The degree of labeling can be determined using techniques such as mass spectrometry, which can identify the mass shift corresponding to the attached Fmoc-PEG4 moiety.

Visualizations



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Caption: Chemical reaction of **Fmoc-PEG4-NHS ester** with a primary amine.



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Caption: Experimental workflow for labeling with **Fmoc-PEG4-NHS ester**.

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